N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide” is a complex organic compound that contains several important functional groups and heterocyclic rings, including a thiazolo[3,2-b][1,2,4]triazole ring and a phenyl ring . This compound is part of a class of molecules that have been studied for their potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring and a phenyl ring . The presence of these rings and the specific arrangement of atoms and bonds within the molecule can significantly influence its properties and potential applications .Scientific Research Applications
Chemical Synthesis and Molecular Design
Scientific research has extensively explored the synthesis and design of compounds with thiazole, triazole, and acetamide components due to their potential in drug development and molecular biology. For example, studies on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the importance of these components in creating potent and selective allosteric inhibitors with improved drug-like properties (K. Shukla et al., 2012). Similarly, research on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides showcases the versatility of these molecular frameworks in generating novel chemical entities with potential biological activities (B. Janardhan et al., 2014).
Antimicrobial and Antitumor Applications
Several studies have focused on the antimicrobial and antitumor applications of compounds containing thiazole, triazole, and related moieties. For instance, compounds such as N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating potential as leads in the design of new antibacterial agents (Hui Lu et al., 2020). Research on thiazolidin-4-one derivatives as antimicrobial agents further underscores the significance of these molecular structures in developing new therapies for infectious diseases (B. A. Baviskar et al., 2013).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential pharmaceutical applications . This could lead to the discovery of new drug candidates and the development of new therapeutic strategies .
Mechanism of Action
Target of Action
Compounds containing a triazole, such as this one, are known to exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
It’s worth noting that compounds containing a triazole structure have been shown to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole structure have been shown to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Compounds containing a triazole structure have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-9-8-16(13-19(18)29-2)21-24-22-26(25-21)17(14-30-22)10-11-23-20(27)12-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUJBHYMMWSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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